molecular formula C10H5ClF2N2O B1423662 4-Chloro-6,7-difluoroquinoline-3-carboxamide CAS No. 1049677-60-2

4-Chloro-6,7-difluoroquinoline-3-carboxamide

Cat. No. B1423662
M. Wt: 242.61 g/mol
InChI Key: KQNDYIGBWIWZTB-UHFFFAOYSA-N
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Description

“4-Chloro-6,7-difluoroquinoline-3-carboxamide” is a chemical compound with the molecular formula C10H5ClF2N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6,7-difluoroquinoline-3-carboxamide” can be represented by the InChI code: 1S/C10H5ClF2N2O/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-4H,(H2,14,16) .


Physical And Chemical Properties Analysis

“4-Chloro-6,7-difluoroquinoline-3-carboxamide” is a white to yellow solid . It has a molecular weight of 242.61 g/mol. The storage temperature is room temperature .

Scientific Research Applications

Mass Spectrometric Dissociation Pathways

A study explored the collision-induced dissociation behavior of substituted isoquinoline-3-carboxamides, including 4-Chloro-6,7-difluoroquinoline-3-carboxamide. This class of compounds is relevant in the context of drug candidates for treating anemic disorders. The analysis utilized high-resolution/high-accuracy mass spectrometry and provided insights into their fragmentation behavior, which is crucial for developing LC/MS(/MS)-based screening procedures in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Antimicrobial Screening

Another research focused on the synthesis and characterization of substitutedquinoline-3-carboxamides, which showed moderate to excellent antibacterial and antifungal activities against different strains. This study highlights the potential of these compounds in developing new antimicrobial agents (Rajput & Sharma, 2021).

Antiproliferative Activity

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives, including those with the 4-Chloro-6,7-difluoroquinoline-3-carboxamide moiety, were synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds demonstrated significant potency, suggesting their potential application in cancer treatment (Tang et al., 2016).

Antitubercular Activity

Research on novel dihydroquinoline-6-carboxamides, including variants of 4-Chloro-6,7-difluoroquinoline-3-carboxamide, indicated promising antitubercular agents with lower cytotoxicity profiles. These findings are significant for developing new treatments against Mycobacterium tuberculosis (Marvadi et al., 2020).

Quantum Mechanical and Docking Studies

A study involving quantum mechanical, spectroscopic, and molecular docking analyses of 2-Chloroquinoline-3-Carboxamide, a related compound, provided insights into its molecular properties and potential biological actions. This research is essential for understanding the molecule's interaction with biological systems (Saral et al., 2020).

Safety And Hazards

According to the safety data sheet, “4-Chloro-6,7-difluoroquinoline-3-carboxamide” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6,7-difluoroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O/c11-9-4-1-6(12)7(13)2-8(4)15-3-5(9)10(14)16/h1-3H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDYIGBWIWZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CC(=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679450
Record name 4-Chloro-6,7-difluoroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-difluoroquinoline-3-carboxamide

CAS RN

1049677-60-2
Record name 4-Chloro-6,7-difluoroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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